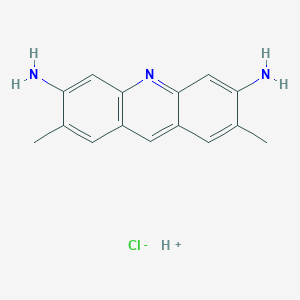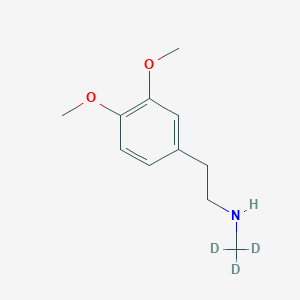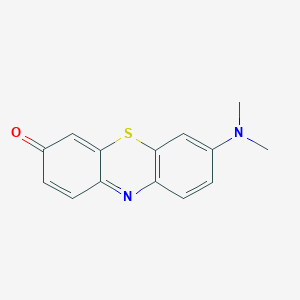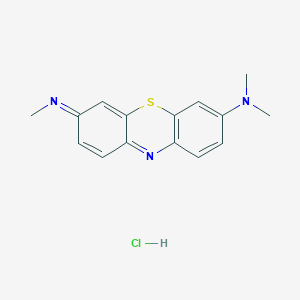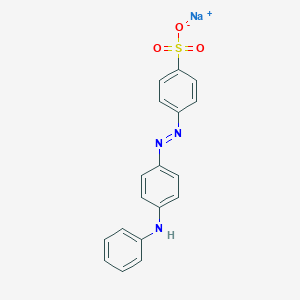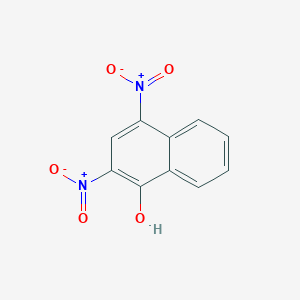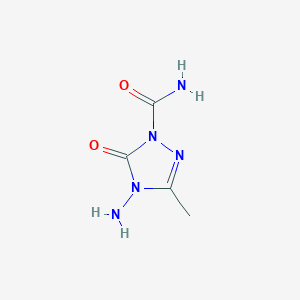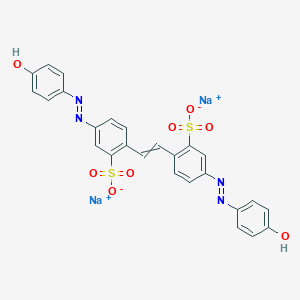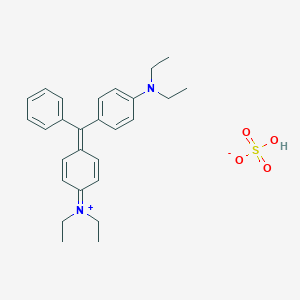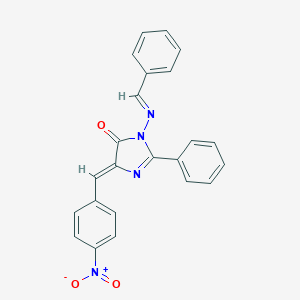
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BNIPNi, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of imidazoline derivative, which is a class of compounds that have been found to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising compound for the development of new drugs and therapies. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, bacterial infections, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Biochemische Und Physiologische Effekte
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the immune response against bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its high purity and stability, which makes it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to have low toxicity, which is important for in vitro and in vivo experiments. However, one of the limitations of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some possible future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one include the development of new anti-inflammatory drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a modulator of immune responses.
Conclusion:
In conclusion, 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has many advantages for lab experiments, including its high purity and stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1,2-diaminoethane with benzaldehyde to form 1-benzylideneamino-2-phenyl-ethane. This intermediate is then reacted with p-nitrobenzaldehyde to form 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.
Eigenschaften
CAS-Nummer |
126293-45-6 |
|---|---|
Produktname |
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one |
Molekularformel |
C23H16N4O3 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(5Z)-3-[(E)-benzylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21(15-17-11-13-20(14-12-17)27(29)30)25-22(19-9-5-2-6-10-19)26(23)24-16-18-7-3-1-4-8-18/h1-16H/b21-15-,24-16+ |
InChI-Schlüssel |
ZDRZGCPLHWRZMU-KKLLDSGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Synonyme |
2-Imidazolin-5-one, 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phen yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



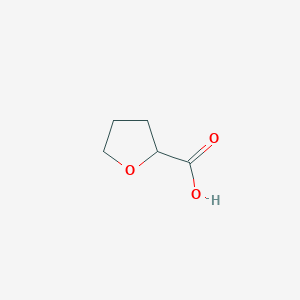
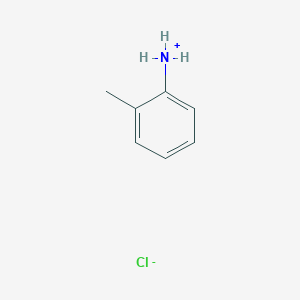
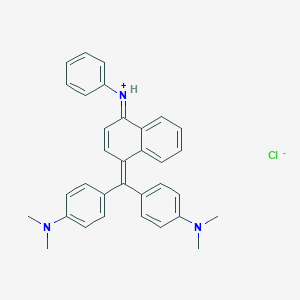
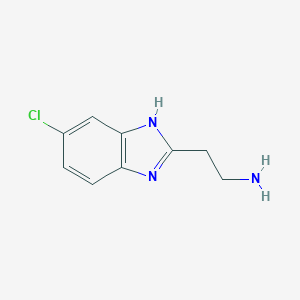
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
